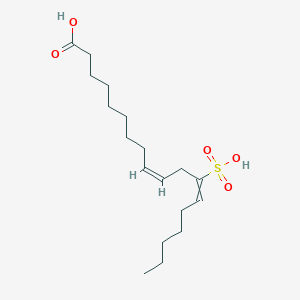
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- is a sulfonated fatty acid derivative. It is a modified form of linoleic acid, which is a polyunsaturated omega-6 fatty acid commonly found in various vegetable oils. The sulfonation at the 12th position introduces a sulfonic acid group, making it more hydrophilic compared to its parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- typically involves the sulfonation of linoleic acid. This can be achieved through the reaction of linoleic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- can be achieved through continuous flow reactors where linoleic acid is continuously fed into a reactor containing the sulfonating agent. This method ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: Reduction of the sulfonic acid group can yield the corresponding sulfide or thiol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
- Various sulfonate esters or amides from substitution reactions.
Epoxides: and from oxidation.
Sulfides: or from reduction.
Wissenschaftliche Forschungsanwendungen
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions due to its amphiphilic nature.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Wirkmechanismus
The mechanism of action of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- involves its interaction with cell membranes and proteins. The sulfonic acid group enhances its solubility in aqueous environments, allowing it to interact with membrane lipids and proteins more effectively. This interaction can modulate membrane fluidity and influence various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic acid: The parent compound, lacking the sulfonic acid group.
9,12-Octadecadienoic acid: Another derivative with different functional groups.
Sulfonated fatty acids: A broader class of compounds with similar sulfonic acid modifications.
Uniqueness
The presence of the sulfonic acid group at the 12th position makes 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- more hydrophilic and reactive compared to its parent compound, linoleic acid. This unique modification enhances its solubility and reactivity, making it valuable in various applications where traditional fatty acids may not be suitable.
Eigenschaften
CAS-Nummer |
68201-84-3 |
|---|---|
Molekularformel |
C18H32O5S |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(9Z)-12-sulfooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O5S/c1-2-3-4-11-14-17(24(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,19,20)(H,21,22,23)/b12-9-,17-14? |
InChI-Schlüssel |
BLYFBIUJESJYLP-VOBDGNOHSA-N |
Isomerische SMILES |
CCCCCC=C(C/C=C\CCCCCCCC(=O)O)S(=O)(=O)O |
Kanonische SMILES |
CCCCCC=C(CC=CCCCCCCCC(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)

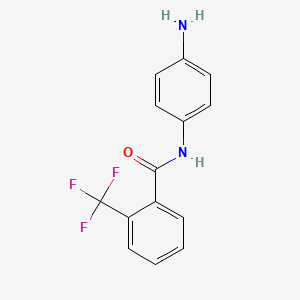
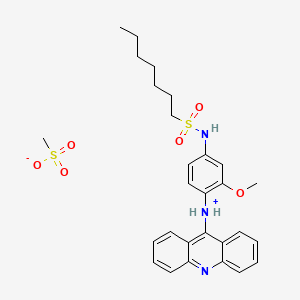
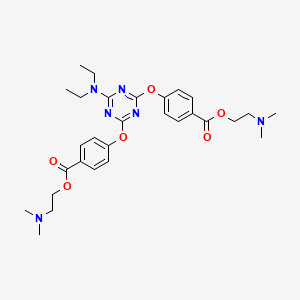
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
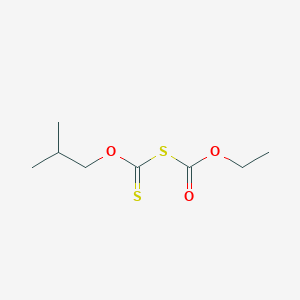

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
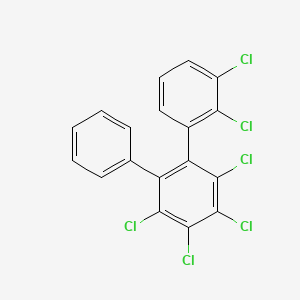
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
